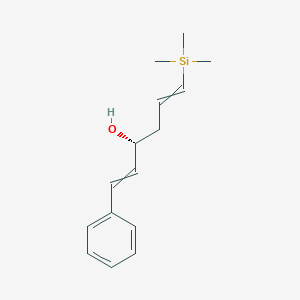
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol is an organic compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The compound features a phenyl group, a trimethylsilyl group, and a hexa-1,5-dien-3-ol backbone, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene, trimethylsilyl chloride, and a suitable alcohol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
Reaction Steps: The key steps involve the formation of the trimethylsilyl-protected alcohol and subsequent coupling with the phenylacetylene to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for large-scale production.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals, materials, and polymers.
Mechanism of Action
The mechanism of action of (3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways: Modulating biochemical pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-Phenyl-6-(trimethylsilyl)hexa-1,5-dien-3-ol: can be compared with other organosilicon compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
648918-33-6 |
|---|---|
Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
(3R)-1-phenyl-6-trimethylsilylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,11-13,15-16H,10H2,1-3H3/t15-/m1/s1 |
InChI Key |
KFRVAHLJSZQHOQ-OAHLLOKOSA-N |
Isomeric SMILES |
C[Si](C)(C)C=CC[C@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
C[Si](C)(C)C=CCC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















